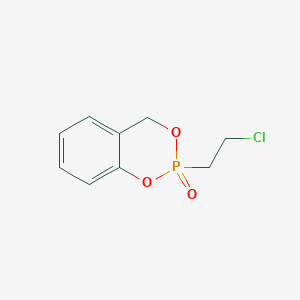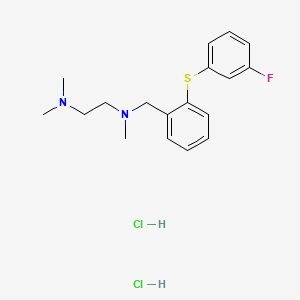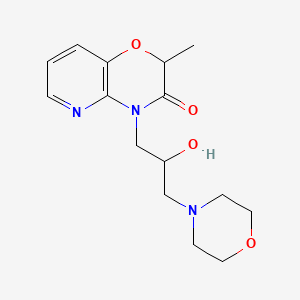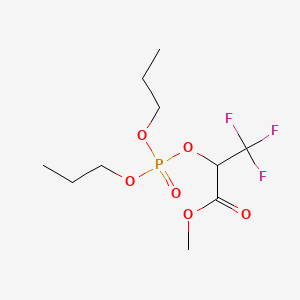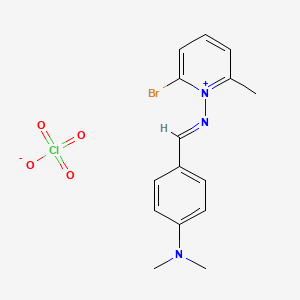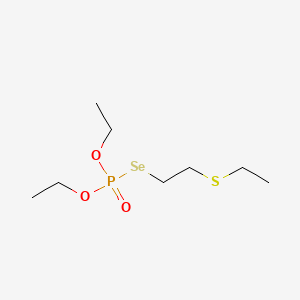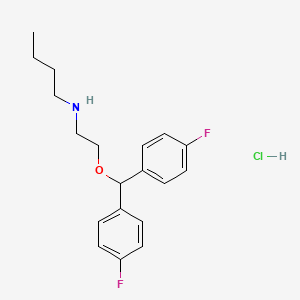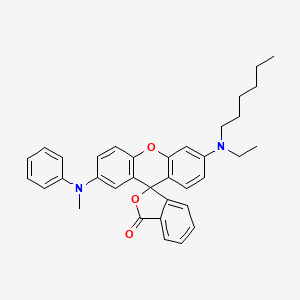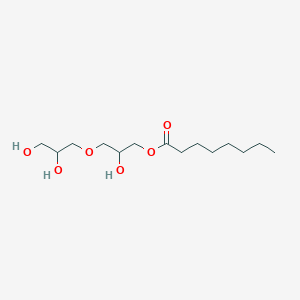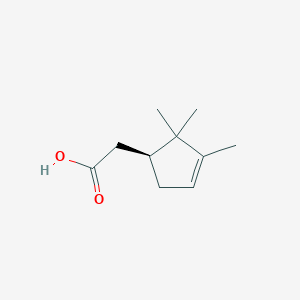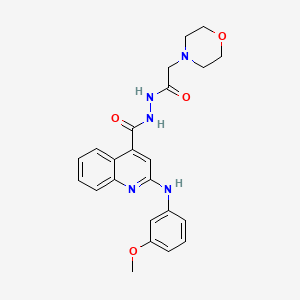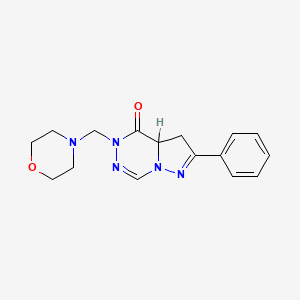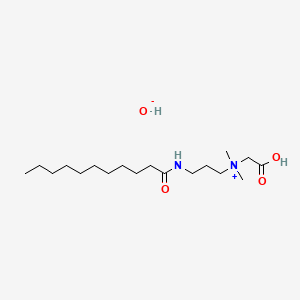
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide is a complex organic compound with the molecular formula C19H40N2O4. This compound is known for its unique structure, which includes a carboxymethyl group, a dimethylamino group, and a long aliphatic chain. It is used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide typically involves a multi-step process. The initial step often includes the reaction of dimethylamine with a carboxymethylating agent to form a carboxymethyl-dimethylamine intermediate. This intermediate is then reacted with an aliphatic acid chloride, such as undecyl chloride, under basic conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives
Applications De Recherche Scientifique
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants .
Mécanisme D'action
The mechanism of action of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carboxymethyldimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide
- Lauramidopropyl betaine
- Cocamidopropyl betaine
Uniqueness
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide stands out due to its specific aliphatic chain length and the presence of both carboxymethyl and dimethylamino groups. These structural features confer unique surfactant properties, making it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
96565-37-6 |
|---|---|
Formule moléculaire |
C18H38N2O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
carboxymethyl-dimethyl-[3-(undecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2 |
Clé InChI |
YFDWYIFDWNQHKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


